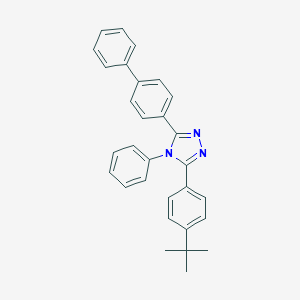

3-(联苯基-4-基)-5-(4-叔丁基苯基)-4-苯基-4H-1,2,4-三唑

描述

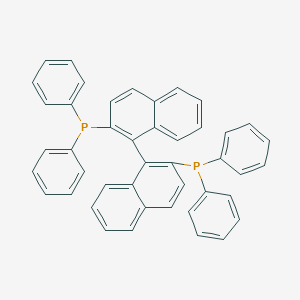

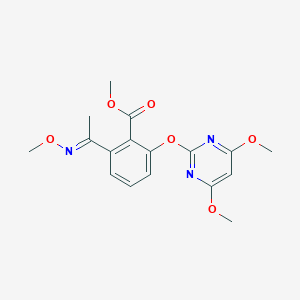

3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (also referred to as BTPT) is a chemical compound belonging to the class of triazoles. BTPT has been studied extensively in the last few decades due to its potential applications in scientific research and its biochemical and physiological effects.

科学研究应用

光学和非线性光学性质

已对3-(联苯基-4-基)-5-(4-叔丁基苯基)-4-苯基-4H-1,2,4-三唑(TAZ)进行了光学和非线性光学性质的研究。该研究考察了其在不同溶剂中的分子结构,重点关注质量消光系数、光学带隙、折射率以及光学和电导率等参数。由于其高折射率和宽光学带隙 (Babur Sas, 2019),这种化合物被认为适用于光电应用。

电子和光物理性质

与TAZ相关的聚合物展现出显著的电子和光物理性质。通过Suzuki交叉偶联缩聚反应合成的聚合物,如聚4-(联苯基-4-基)-4′-叔丁基螺[苯并[d]咪唑-2,1′-环己烷]等,以其热稳定性和可逆氧化还原行为而闻名。这些聚合物在薄膜和溶液形式中均表现出高荧光性,因此可能在电子应用中有用 (Deniz et al., 2013)。

血管紧张素II拮抗剂

上世纪90年代初的研究集中于合成一系列3,4,5-三取代的4H-1,2,4-三唑作为血管紧张素II拮抗剂。虽然这些研究的化合物并非直接与TAZ相关,但它们具有结构上的相似性,为TAZ衍生物的潜在医学应用提供了见解 (Ashton et al., 1993)。

合成和化学性质

对TAZ衍生物的合成和化学性质引起了极大兴趣。这包括研究它们的物理和化学性质,通过核磁共振波谱等方法确认其结构,以及探索它们作为生物活性物质的潜力 (Aksyonova-Seliuk et al., 2018)。

有机发光二极管(OLED)应用

TAZ已被研究作为绿色磷光有机发光二极管(OLED)的电子传输材料。其在该应用中的高性能,包括改善的电子注入和传输,使其成为OLED技术领域中有价值的材料 (Li et al., 2014)。

镇痛潜力

该化合物已被用于合成具有体内镇痛活性的衍生物。一项研究报告了衍生物的便捷微波辅助合成,以及它们作为潜在镇痛剂的评估,突显了与TAZ相关化合物的更广泛生物学意义 (Zaheer et al., 2021)。

缓蚀作用

与TAZ有结构关联的苯并咪唑衍生物已被研究作为酸性环境中轻钢的缓蚀剂。这些研究有助于了解TAZ衍生物的潜在工业应用 (Yadav et al., 2013)。

属性

IUPAC Name |

3-(4-tert-butylphenyl)-4-phenyl-5-(4-phenylphenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3/c1-30(2,3)26-20-18-25(19-21-26)29-32-31-28(33(29)27-12-8-5-9-13-27)24-16-14-23(15-17-24)22-10-6-4-7-11-22/h4-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFQEOPUXVPSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465999 | |

| Record name | 3-(BIPHENYL-4-YL)-5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | |

CAS RN |

150405-69-9 | |

| Record name | 3-(BIPHENYL-4-YL)-5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Biphenylyl)-4-phenyl-5-tert-butylphenyl-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is TAZ considered a suitable material for use in OLEDs?

A: TAZ is primarily utilized as an electron-transport material (ETM) in OLEDs due to its electronic properties [, ]. Its molecular structure, featuring a triazole core and phenyl substituents, contributes to its ability to efficiently transport electrons within the device. This efficient electron transport facilitates charge recombination with holes, ultimately leading to light emission.

Q2: How does the introduction of pyridine rings to the TAZ structure affect its performance in OLEDs?

A: Research suggests that incorporating pyridine rings into the periphery of the TAZ molecule leads to lower-lying highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels compared to TAZ alone []. This modification results in improved electron injection from the cathode and enhanced confinement of electrons and excitons within the emissive layer. These factors contribute to a reduction in driving voltage and significant improvements in device efficiency, including higher power efficiency and external quantum efficiency.

Q3: Has TAZ been used in conjunction with other materials to improve OLED performance?

A: Yes, TAZ has been successfully incorporated into OLED devices alongside other organic materials to enhance device performance []. For instance, researchers have employed TAZ as an electron transport layer in conjunction with a chlorophyll-based emissive layer derived from spinach. The addition of the TAZ layer led to improved carrier injection and transport, resulting in enhanced electroluminescence intensity compared to devices without the TAZ layer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)

![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)